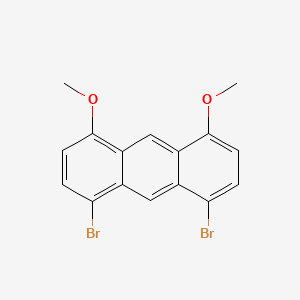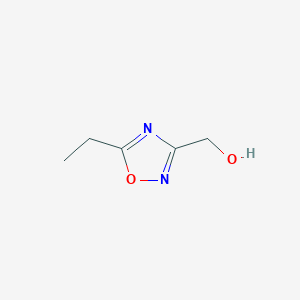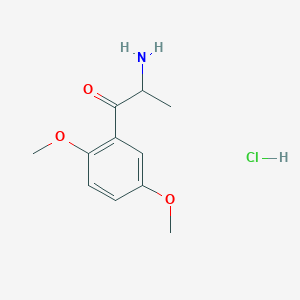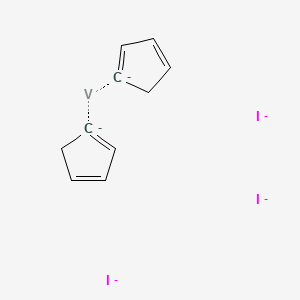
Bis(cyclopentadienyl)vanadium iodide
Overview
Description
Bis(cyclopentadienyl)vanadium iodide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as catalysis, organic synthesis, and material science. This compound is a vanadium-based organometallic complex that is synthesized through a series of chemical reactions. In
Scientific Research Applications
Interaction with Organocadmium Compounds Bis(cyclopentadienyl)vanadium has been studied for its reactions with organocadmium compounds. These reactions result in the formation of metallic cadmium and vanadium(IV) compounds. For example, derivatives like Cp2VR2 (R = Et, Ph, CH2Ph) decompose to yield Cp2VR. This research indicates potential applications in organometallic chemistry and materials science (Razuvaev et al., 1977).
Formation of Complexes with Iodobenzoic Acid Bis(cyclopentadienyl)vanadium interacts with iodobenzoic acid to form compounds like bis(η5-cyclopentadienyl)vanadium(o-iodobenzoate) or η5-cyclopentadienylvanadium-bis-o-iodobenzoate. Such interactions are important for understanding the chemistry of vanadium complexes and their potential in catalysis or material applications (Gordetsov et al., 2013).
Paramagnetic Resonance Studies The paramagnetic resonance spectrum of bis-cyclopentadienyl vanadium has been studied, providing insights into the electronic structure of this compound. These findings are significant for understanding the magnetic properties of organometallic compounds (McConnell et al., 1959).
Electron Impact Fragmentation Studies The study of electron impact fragmentation of bis(cyclopentadienyl) vanadium complexes has revealed patterns characteristic of the formation of stable ions. This research is crucial for the understanding of the stability and decomposition of organometallic compounds under various conditions (Claude & Tabacchi, 2010).
Oxidative Addition Reactions Bis(cyclopentadienyl) vanadium has been involved in oxidative addition reactions, forming complexes with substances like benzil and phenanthrenequinone. This research aids in the understanding of oxidative processes in organometallic chemistry (Razuvaev et al., 1976).
Synthesis of Metallocene Complexes Bis(cyclopentadienyl)metal complexes of calcium, strontium, and barium can be prepared from bis(cyclopentadienyl)vanadium, offering potential applications in the synthesis of new organometallic compounds (McCormick et al., 1988).
Solar Water Splitting Applications In the context of solar water splitting, bis(cyclopentadienyl)vanadium iodide derivatives have been studied for enhancing the efficiency of the oxygen evolution reaction in photocatalytic processes. This research holds promise for renewable energy technologies (Kim & Choi, 2014).
Vanadium-Protein Interaction Studies The interaction of vanadium compounds, including derivatives of bis(cyclopentadienyl)vanadium, with proteins has been investigated. These studies are significant for understanding the biological roles and potential therapeutic applications of vanadium-based compounds (Vlahos et al., 2000).
Future Directions
properties
IUPAC Name |
cyclopenta-1,3-diene;vanadium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.3HI.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCDNJHBGDFAS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53291-02-4 | |
| Record name | Bis(cyclopentadienyl)vanadium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(Trimethylsilyl)ethynyl]-1H-indazole](/img/structure/B1506895.png)
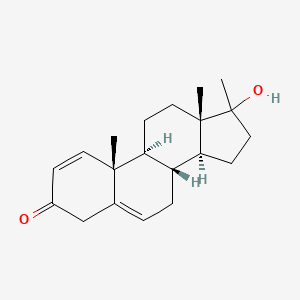

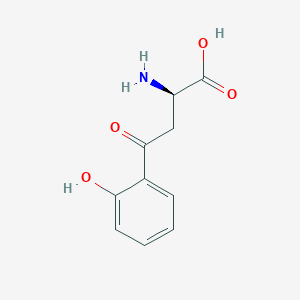


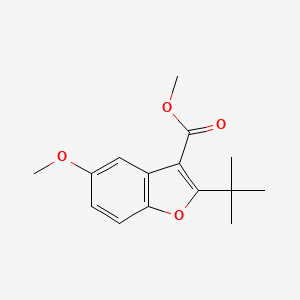
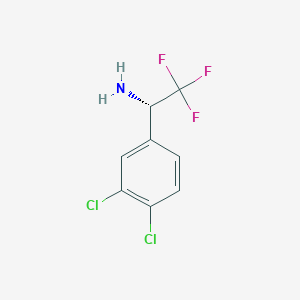
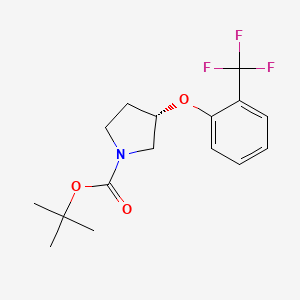
![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)
